1,8-Dioxaspiro[4.5]dec-2-en-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]dec-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-1-4-11-8(7)2-5-10-6-3-8/h1,4H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODMPRWAYVURKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1,8 Dioxaspiro 4.5 Dec 2 En 4 One and Its Analogues
Retrosynthetic Analysis of the 1,8-Dioxaspiro[4.5]dec-2-en-4-one Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the this compound core, a primary disconnection can be made at the two C-O bonds of the spiroketal moiety. This reveals a key precursor: a dihydroxy ketone. The formation of the spiroketal can then be envisioned through an intramolecular cyclization of this open-chain precursor.
Further disconnection of the dihydroxy ketone precursor would depend on the specific substitution pattern desired on the final molecule. A common strategy involves breaking the carbon-carbon bonds to identify simpler, commercially available starting materials. For instance, the side chains can be disconnected to reveal precursor aldehydes, ketones, or esters that can be joined through various C-C bond-forming reactions. The enone functionality within the pyran ring suggests that a condensation reaction, such as an aldol (B89426) or Claisen-Schmidt reaction, could be a key step in assembling the carbon skeleton prior to spiroketalization.
Disconnection 1 (Spiroketalization): this compound is disconnected to a dihydroxy ketone precursor.
Disconnection 2 (Carbonyl Condensation): The dihydroxy ketone is further simplified to smaller carbonyl-containing fragments.
Disconnection 3 (Functional Group Interconversion): These fragments are traced back to readily available starting materials through functional group interconversions.
This systematic approach allows for the logical design of multiple synthetic pathways to the target molecule.
Classical and Contemporary Approaches to Spiroketal Formation
The formation of the spiroketal is the cornerstone of synthesizing this compound. Various methods have been developed, ranging from classical acid-catalyzed reactions to modern catalytic strategies.
Acid-catalyzed cyclization is a fundamental and widely used method for spiroketal synthesis. acs.org This approach typically involves the treatment of a dihydroxy ketone precursor with an acid catalyst, which promotes the intramolecular attack of the hydroxyl groups onto the ketone carbonyl. The reaction proceeds through the formation of a hemiketal intermediate, followed by a second cyclization to form the spiroketal.
Commonly used acid catalysts include Brønsted acids such as sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid, as well as Lewis acids like boron trifluoride etherate. The choice of acid and reaction conditions can significantly influence the yield and stereoselectivity of the spiroketalization. In some cases, the stereochemical outcome is under thermodynamic control, leading to the formation of the most stable spiroketal isomer. acs.org However, kinetic control can be achieved under milder conditions, sometimes allowing for the formation of less stable isomers. acs.org
For instance, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a related spiroketal, has been achieved through the selective deketalization of a precursor in an acidic solution, with acetic acid being an effective catalyst. researchgate.net This highlights the utility of acid catalysis in constructing spiroketal frameworks.
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis, including the construction of cyclic ethers and spiroketals. organic-chemistry.orgwikipedia.org This method involves the intramolecular reaction of a diene substrate in the presence of a transition metal catalyst, typically a ruthenium-based complex like the Grubbs or Hoveyda-Grubbs catalysts. wikipedia.orgnih.gov The reaction forms a new double bond within the ring, releasing a small volatile molecule like ethylene (B1197577). wikipedia.org
For the synthesis of spiroketals, a precursor containing two appropriately positioned alkene-bearing side chains attached to a central core is required. One of these chains would contain a hydroxyl group, and the other would be part of a diene system. The RCM reaction would then form one of the heterocyclic rings of the spiroketal. Subsequent functional group manipulations and a second cyclization would complete the spiroketal core.
The key advantages of RCM include its high functional group tolerance and its ability to form rings of various sizes, including those found in complex natural products. wikipedia.org The stereochemistry of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions. While direct RCM approaches to this compound are not extensively documented in the initial search, the principles of RCM are broadly applicable to the synthesis of related spirocyclic systems. nih.govcam.ac.uknuph.edu.ua
Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules by combining three or more starting materials in a single reaction vessel. nih.gov This strategy is atom-economical and can rapidly generate molecular diversity. While a specific MCR for the direct synthesis of this compound is not readily found, the principles of MCRs can be applied to construct key precursors or related spiroketal structures.
For example, isocyanide-based MCRs, such as the Passerini and Ugi reactions, are well-known for their ability to generate complex acyclic structures containing multiple functional groups. nih.gov These products could then be elaborated into the necessary dihydroxy ketone precursors for spiroketalization. Similarly, other MCRs that form heterocyclic rings could be adapted to generate one of the rings of the spiroketal system, which would then be further modified to complete the synthesis. The development of novel MCRs remains an active area of research with the potential to significantly streamline the synthesis of spiroketals and other complex targets.
Regioselective and Stereoselective Synthetic Pathways
Controlling the regioselectivity and stereoselectivity of the reactions is crucial for the synthesis of a specific isomer of this compound. This is particularly important when the target molecule has multiple stereocenters.
Achieving enantioselectivity in the synthesis of spiroketals is a significant challenge that can be addressed through the use of chiral auxiliaries or asymmetric catalysis. nih.govnumberanalytics.comnih.gov
Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.orgnih.govnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be incorporated into one of the starting materials used to build the dihydroxy ketone precursor. This auxiliary would then influence the stereochemistry of subsequent bond-forming reactions, leading to an enantiomerically enriched precursor for spiroketalization.
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically pure product. rsc.org Several catalytic enantioselective methods for spiroketalization have been developed. These include:
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have been shown to be effective catalysts for enantioselective and diastereoselective spiroketalizations. acs.org These catalysts can protonate the substrate in a chiral environment, leading to a highly stereocontrolled cyclization.
Organocatalysis: Chiral organic molecules, such as cinchona alkaloid derivatives, can catalyze asymmetric spiroketalization reactions. acs.org These catalysts often operate through the formation of chiral intermediates that guide the stereochemical course of the reaction.
Transition Metal Catalysis: Chiral transition metal complexes, for instance, those based on iridium or gold, have been successfully employed in asymmetric cascade reactions that lead to the formation of enantioenriched spiroketals. nih.govresearchgate.net These reactions can involve processes like asymmetric allylation followed by spiroketalization, providing efficient access to complex chiral spirocycles. nih.govresearchgate.net
Diastereoselective Control in Cyclization Reactions
The formation of the spiroketal core often involves a cyclization reaction where the creation of multiple stereocenters necessitates stringent diastereoselective control. The relative configuration of substituents on both the dioxane and cyclohexenone rings is crucial for the molecule's three-dimensional structure and subsequent biological activity. Various strategies have been developed to influence the stereochemical outcome of these cyclization reactions.
Acid-mediated cascade reactions have proven effective in the diastereoselective construction of benzannulated spiroketals. These reactions can proceed through a hemi-ketalization/dehydration/Michael addition/ketalization sequence, where the stereochemistry is guided by the inherent conformational preferences of the intermediates.
Another powerful approach involves the use of transition metal catalysis. Iron-catalyzed hydrogen atom transfer (HAT)-initiated rearrangements of β-keto esters or cyclic diketones provide a stereocontrolled pathway to cyclic and spirocyclic systems. This method allows for the formation of contiguous stereocenters, including quaternary carbons, with high diastereoselectivity. Similarly, iridium-based catalytic systems have been employed for the enantio- and diastereoselective formation of substituted spiroketals from racemic allylic carbonates, enabling the installation of multiple stereogenic centers in a single step. masterorganicchemistry.com
The choice of substrate and reaction conditions plays a pivotal role in directing the diastereoselectivity. For instance, in the synthesis of spiro[indoline-3,4'-pyridin]-2-yl carbamates, AgOTf/Ph₃P-catalyzed tandem cyclizations of tryptamine-ynesulfonamides lead to the diastereoselective formation of the spirocyclic products. chemicalbook.com The diastereoselectivity in these cases is often influenced by the steric and electronic properties of the starting materials and the catalyst system.
Table 1: Examples of Diastereoselective Cyclization Reactions for Spiroketal Synthesis
| Catalyst/Reagent System | Substrate Type | Key Transformation | Diastereomeric Ratio (d.r.) | Reference |
| Acid-mediated | Phenol derivatives | Hemiketalization/Michael addition cascade | Specific diastereomer | wikipedia.org |
| Iron-catalyzed | β-keto esters/diketones | HAT-initiated Dowd-Beckwith rearrangement | High | enamine.net |
| Iridium-(P,olefin) complex | Racemic allylic carbonates | Enantio- and diastereoselective spiroketalization | High | masterorganicchemistry.com |
| AgOTf/Ph₃P | Tryptamine-ynesulfonamides | Tandem cyclization | High | chemicalbook.com |
Control of Spirocenter Chirality
Chiral auxiliaries are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. libretexts.orgresearchgate.net For instance, chiral bicyclic lactams have been used as auxiliaries in SNAr reactions to create quaternary stereogenic centers with high diastereomeric excess. youtube.com The auxiliary is later removed to yield the enantiomerically enriched product. The choice of a suitable chiral auxiliary is crucial and often depends on the specific reaction and substrate. nih.gov
Catalytic asymmetric methods offer a more atom-economical approach. Chiral transition metal complexes can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. Palladium-catalyzed asymmetric (4+2) dipolar cyclizations have been developed for the synthesis of chiral spiro-indenes, achieving high enantio- and diastereoselectivities. oaepublish.com In these reactions, a chiral ligand coordinates to the palladium catalyst, inducing asymmetry in the cyclization step. oaepublish.com Similarly, chiral iridium complexes have been utilized for the enantio- and diastereoselective spiroketalization of allylic carbonates. masterorganicchemistry.com The planar chirality of an iron(0) tricarbonyl diene complex has also been shown to influence the formation of an adjacent spiroketal stereocenter, leading to good to excellent diastereoselectivity. uwindsor.ca
Table 2: Strategies for Controlling Spirocenter Chirality
| Method | Key Feature | Example Application | Enantiomeric Excess (ee) | Reference |
| Chiral Auxiliary | Temporary incorporation of a chiral group | Bicyclic lactam in SNAr reactions | Up to 99:1 dr | youtube.com |
| Palladium Catalysis | Asymmetric (4+2) dipolar cyclization with chiral ligands | Synthesis of chiral spiro-indenes | Up to 97% ee | oaepublish.com |
| Iridium Catalysis | Enantio- and diastereoselective spiroketalization | Formation of substituted spiroketals | High ee | masterorganicchemistry.com |
| Iron Complex | Use of planar chirality to induce stereocenter | Diastereoselective spiroketalization | Good to excellent dr | uwindsor.ca |
Functionalization Strategies for the Spiro[4.5]dec-2-en-4-one Scaffold
Once the core spiroketal structure is assembled, further functionalization is often necessary to synthesize a range of analogues for structure-activity relationship studies. These modifications can be targeted at the dioxane ring, the cyclohexenone moiety, or involve the introduction of new substituents through cross-coupling reactions and subsequent transformations.
Introduction of Substituents on the Dioxane Ring
The dioxane ring of the spiroketal can be functionalized to introduce diversity. One approach involves the synthesis of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane (B91453) derivatives starting from readily available epoxides. enamine.net This methodology allows for the incorporation of various substituents on the dioxane ring before the spirocyclization step. Another strategy involves the direct functionalization of the dioxane ring through methods like nickel-catalyzed oxidative C(sp³)-H arylation, although this has been demonstrated on simpler dioxane systems.
Modification of the Cyclohexenone Moiety
The cyclohexenone moiety offers multiple sites for chemical modification. The enone system is susceptible to conjugate addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position. Furthermore, the ketone functionality can undergo various transformations, including reduction to an alcohol or conversion to other functional groups. The double bond can also be subjected to reactions such as epoxidation or dihydroxylation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are highly applicable for the functionalization of the spiro[4.5]dec-2-en-4-one scaffold. libretexts.org To perform these reactions, a suitable handle, such as a halide or a triflate, needs to be present on the scaffold. Alternatively, the scaffold can be converted into an organometallic reagent, such as a boronate ester.
The existence of compounds like 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane strongly suggests the utility of the Suzuki-Miyaura coupling . nih.gov This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.
The Stille coupling is another versatile palladium-catalyzed reaction that couples an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.org Vinyl triflates derived from the enone functionality of the spiroketal could serve as effective electrophiles in Stille couplings, allowing for the introduction of various aryl, heteroaryl, and vinyl groups.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Electrophile | Key Advantages |
| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid, boronate ester) | Organic Halide (Cl, Br, I), Triflate | Mild conditions, low toxicity of boron reagents, commercially available reagents. libretexts.org |
| Stille Coupling | Organotin (Organostannane) | Organic Halide (Cl, Br, I), Triflate | Tolerant of many functional groups, stable organotin reagents. wikipedia.orglibretexts.org |
Reductive Transformations and Derivatization
Reductive transformations of the spiro[4.5]dec-2-en-4-one scaffold can lead to a variety of saturated and partially saturated derivatives. The ketone functionality can be reduced to a hydroxyl group, which can then be further derivatized. For instance, the resulting alcohol can be used in esterification or etherification reactions.
A particularly useful transformation is reductive amination , which converts the ketone into an amine. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com This reaction typically proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com This method allows for the introduction of primary, secondary, and tertiary amines, significantly expanding the chemical space of the spiroketal library. For example, 1,4-Dioxaspiro[4.5]decan-8-one has been utilized in microwave-assisted reductive amination studies. chemicalbook.com
The enone double bond can also be selectively reduced. For example, conjugate reduction (1,4-reduction) can be achieved using various reagents, leading to the corresponding saturated ketone. This saturated ketone can then undergo further functionalization, including the aforementioned reductive amination.
Table 4: Common Reductive Transformations and Derivatizations
| Transformation | Reagent(s) | Resulting Functional Group |
| Ketone Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Reductive Amination | Amine, NaBH₃CN or NaBH(OAc)₃ | Amine (Primary, Secondary, or Tertiary) |
| Conjugate Reduction | H₂, Pd/C; or other selective reducing agents | Saturated Ketone |
Green Chemistry Principles in the Synthesis of this compound
The development of synthetic methodologies for complex molecules such as this compound and its analogues is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For spiroketal compounds, this involves a shift from traditional, often harsh, synthetic methods to more sustainable strategies that incorporate renewable feedstocks, biocatalysis, and process intensification techniques like flow chemistry.
A significant advancement in the green synthesis of related spirolactone structures involves the use of biocatalysis. acs.org Researchers have developed a multi-enzyme, one-pot reaction cascade that transforms hydroxy-functionalized furans into optically pure spirolactone building blocks. acs.org This streamlined process utilizes a combination of chloroperoxidase, an oxidase, and an alcohol dehydrogenase to achieve an efficient conversion. acs.org This biocatalytic method is notably more diastereoselective than comparable photochemical methods and operates under mild conditions, avoiding toxic reagents and protecting groups, which are hallmarks of green chemistry. acs.orgnih.gov
The use of renewable starting materials is another cornerstone of green synthetic design. greenchemistry-toolkit.orgrsc.org Furans, which can be sourced from lignocellulosic biorefineries, are considered sustainable platform chemicals for the synthesis of spirolactones. acs.orgnih.gov Utilizing these biomass-derived building blocks instead of traditional petroleum-based starting materials significantly reduces the environmental footprint of the synthesis. nih.gov
Process intensification through flow chemistry offers a powerful strategy for the greener synthesis of spiroketal intermediates. nih.govresearchgate.netyoutube.com A telescoped flow process, combining a ring-closing metathesis and a hydrogenation step with a single catalyst, has been successfully implemented for producing a chiral spiroketone. rsc.orgrsc.org This innovative approach provides substantial benefits, including the elimination of laborious intermediate separation, a significant reduction in process mass intensity (PMI), and cost savings from reduced catalyst loading. rsc.orgrsc.org Specifically, the flow process led to a 60% decrease in PMI and a 70% saving on catalyst costs compared to the conventional batch procedure. rsc.orgrsc.org
The choice of solvents and catalysts is also critical. Green approaches favor the use of environmentally benign solvents, such as water, and the development of recyclable catalysts. researchgate.net For instance, lipase-catalyzed syntheses of spirooxindoles have been effectively carried out in aqueous media, and the use of reusable solid acid catalysts has been explored for the production of related dioxaspiro compounds. researchgate.netmdpi.com These methods simplify product isolation and minimize waste generation.
The following table summarizes and compares various green synthetic strategies applicable to the synthesis of this compound analogues.
| Analogue Class | Synthetic Strategy | Catalyst(s) | Solvent/Conditions | Key Green Advantages | Yield | Reference |
| Spirolactone | Fully Biocatalytic Cascade | Chloroperoxidase, Oxidase, Alcohol Dehydrogenase | Aqueous buffer | Renewable furan (B31954) feedstock, high diastereoselectivity, one-pot reaction, mild conditions. | Not specified | acs.org |
| Chiral Spiroketone | Telescoped Flow Chemistry | Hoveyda–Grubbs 2nd Gen. Catalyst | 2-MeTHF | 60% PMI reduction, 70% catalyst cost saving, no intermediate separation, high throughput. | >99% | rsc.orgrsc.org |
| Spirooxindole | Lipase-Catalyzed Tandem Reaction | Lipase (B570770) | Aqueous solution | Use of water as a green solvent, simple filtration, no further purification needed. | 67-92% | mdpi.com |
| 1,4-Dioxaspiro[4.5]decan-8-one | Heterogeneous Catalysis | NKC-9 Macroporous Resin (Solid Acid) | Not specified | Reusable catalyst, process simplification, no corrosion. | High | researchgate.net |
Mechanistic Investigations of Reactions Involving 1,8 Dioxaspiro 4.5 Dec 2 En 4 One
Reaction Mechanism Elucidation in Spiroketal Formation
The formation of the 1,8-dioxaspiro[4.5]decane framework is a cornerstone of various synthetic strategies. The elucidation of its reaction mechanism often involves the synthesis of related structures, such as 1,4-Dioxaspiro[4.5]decan-8-one, which serves as a valuable intermediate. researchgate.net The synthesis can be achieved through methods like the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution. researchgate.net
Catalysts and reagents play a pivotal role in directing the pathway of spiroketal formation. In the synthesis of related spiroketals like 1,4-Dioxaspiro[4.5]decan-8-one, various acids have been tested for their catalytic effects, with acetic acid being identified as a particularly effective catalyst. researchgate.net The use of ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) and 1-ethylimidazolium tetrafluoroborate, has also been documented in the synthesis of similar structures, highlighting the diverse range of catalytic systems available. chemicalbook.com For instance, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4-cyclohexanedione (B43130) and neopentyl glycol can be efficiently catalyzed by ion-exchange resins. researchgate.net Furthermore, Lewis acids are instrumental in catalyzing cascade reactions, such as the Prins/pinacol rearrangement, to form oxaspiro[4.5]decan-1-one scaffolds. rsc.org
The formation of spiroketals proceeds through various intermediates and transition states. While direct analysis of the transition states for 1,8-Dioxaspiro[4.5]dec-2-en-4-one is not extensively documented, studies on related reactions provide valuable insights. For example, in the rhodium-catalyzed carbocyclization reactions to form polycyclic systems, the isolation and characterization of rhodacycle intermediates have been crucial for understanding the stereoselective outcomes. paevansgroup.com These intermediates are considered catalytically competent and can act as synthons in discovering new carbocyclization reactions. paevansgroup.com The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves an intermediate, 1-(1-cyano-4-phenylcyclohexyl)-1-methylurea, which is formed and then cyclized in the presence of a base like sodium hydride. mdpi.com
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of spiroketal formation are critical for optimizing reaction conditions. For the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, optimizing conditions such as reaction temperature (65°C), the volume ratio of acetic acid to water (5:1), and reactant concentration has been shown to significantly increase the yield and reduce the reaction time. researchgate.net Specifically, these optimized conditions raised the chromatographic yield from 65% to 80% and shortened the reaction time from 15 hours to just 11 minutes. researchgate.net Thermodynamic considerations also play a role in processes like crystallization, where understanding solubility and supersaturation curves is essential to prevent issues such as oiling out of the product. researchgate.net
Reactivity of the Enone Moiety
The enone moiety within this compound is a key functional group that dictates its reactivity, particularly its susceptibility to nucleophilic and conjugate addition reactions.
The carbonyl group of the enone is an electrophilic site for nucleophilic addition. While specific examples for this compound are not detailed in the provided context, the reactivity of similar spirocyclic ketones is well-established. For example, 1,4-Dioxaspiro[4.5]decan-8-one is a precursor in the synthesis of various potent analgesic compounds, which likely involves nucleophilic attack at the ketone. chemicalbook.com It is also used in microwave-assisted reductive amination, a reaction initiated by nucleophilic attack of an amine. chemicalbook.com
The β-carbon of the α,β-unsaturated ketone system is susceptible to conjugate addition by nucleophiles. This type of reactivity is fundamental in the construction of more complex molecules. For instance, the synthesis of oxaspirocyclic compounds derived from 6,10-dioxaspiro[4.5]decane-7,9-dione involves reactions that can be viewed as analogous to conjugate addition pathways. mdpi.com Furthermore, direct neutral Brønsted base-catalyzed Michael reactions with α-aryl esters demonstrate a similar principle of conjugate addition. psu.edu
Ring Expansion and Contraction Reactions of the Spirocyclic System
The inherent ring strain and electronic properties of the this compound system make it a candidate for various skeletal rearrangements. These transformations, which can lead to larger or smaller ring systems, are often triggered by the strategic introduction of reactive intermediates.
Detailed research has explored tandem reactions that facilitate the expansion of related spirocyclic systems. For instance, a novel Lewis acid-catalyzed Prins/pinacol cascade process has been successfully developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.orgrsc.org This reaction proceeds through the in-situ generation of an oxocarbenium ion from a homoallylic diol and an aldehyde under acidic conditions. rsc.org The internal olefin then attacks this ion, forming a carbocation that subsequently undergoes a pinacol-type 1,2-shift, resulting in the formation of the expanded oxaspirocycle. rsc.org Although this specific example builds a related spiroketal, the mechanistic principle of a pinacol-type rearrangement driven by the formation of a carbocation adjacent to the spiro-center is a plausible pathway for the ring expansion of derivatives of this compound.
General mechanisms for ring expansion and contraction are summarized in the table below, highlighting the key intermediates and driving forces.
| Reaction Type | Key Intermediate(s) | Driving Force |
| Ring Expansion | Carbocation adjacent to the spiro-center (e.g., via Pinacol rearrangement) | Relief of ring strain, formation of a more stable carbocation |
| Ring Contraction | Cyclopropanone (B1606653) intermediate (e.g., via Favorskii rearrangement) | Nucleophilic attack and ring opening of the strained three-membered ring |
Oxidative and Reductive Transformations within the Spiroketal Framework
The enone moiety within this compound is a prime site for oxidative and reductive transformations, which can significantly alter the molecule's electronic properties and reactivity.
Oxidative Transformations:
Oxidative rearrangements of spiroketal enol ethers have been shown to yield interesting rearranged products. rsc.orgrsc.orgd-nb.inforsc.orgrsc.org For instance, the acid-catalyzed rearrangement of tonghaosu, a spiroketal enol ether, and its analogues leads to the formation of cyclopentenone-derived oxabicyclic compounds. rsc.orgrsc.org The proposed mechanism involves the protonation of the enol ether, followed by a cascade of bond migrations and rearrangements.
Furthermore, enzymatic oxidative rearrangements have been observed in the biosynthesis of complex natural products containing spiroketal moieties. nih.govethz.ch These transformations, often mediated by flavoenzymes, can lead to drastic distortions of the carbon skeleton, including the cleavage of C-C bonds and decarboxylation events. nih.govethz.ch While these are biological systems, they provide precedent for the complex oxidative pathways that spiroketal structures can undergo. A general proposed mechanism for the oxidative rearrangement of an enol ether involves the formation of an epoxy ether intermediate, which then opens to an alkoxycarbenium ion that can be trapped by a peracid. rsc.org
Reductive Transformations:
The reduction of the α,β-unsaturated ketone in this compound can proceed via several pathways, leading to a variety of products. The selective reduction of the carbon-carbon double bond (conjugate reduction) would yield the corresponding saturated spiroketal ketone, 1,8-Dioxaspiro[4.5]decan-4-one. Alternatively, reduction of the carbonyl group would lead to the corresponding allylic alcohol. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
For example, the conjugate reduction of α,β-unsaturated ketones can be achieved using various reagents, including metal hydrides and catalytic hydrogenation. The reduction of the carbonyl group can be accomplished using reagents like sodium borohydride, often with high selectivity. The stereochemical outcome of these reductions can also be influenced by the steric and electronic environment of the spiroketal framework.
Below is a table summarizing the expected products from the key oxidative and reductive transformations of the enone functionality.
| Transformation | Reagent/Conditions (Examples) | Expected Product(s) |
| Oxidative Rearrangement | m-CPBA, Acid catalysis | Rearranged oxabicyclic systems |
| Conjugate Reduction | H₂, Pd/C | 1,8-Dioxaspiro[4.5]decan-4-one |
| Carbonyl Reduction | NaBH₄ | 1,8-Dioxaspiro[4.5]dec-2-en-4-ol |
| Complete Reduction | LiAlH₄ | 1,8-Dioxaspiro[4.5]decan-4-ol |
It is important to note that the specific reactivity of this compound in these transformations would need to be confirmed through dedicated experimental studies. The presented mechanisms and outcomes are based on established principles of organic chemistry and documented reactions of analogous systems.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis for Structural Confirmation
Detailed spectroscopic data, which is fundamental for confirming the structure of a chemical compound, appears to be absent from the scientific literature for 1,8-Dioxaspiro[4.5]dec-2-en-4-one. While data exists for substituted derivatives, such as 2-phenyl-1,8-dioxaspiro[4.5]dec-2-en-4-one, this information is not applicable to the unsubstituted parent molecule due to the significant electronic and structural influence of the substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
No published ¹H or ¹³C NMR data for this compound could be found. This information is critical for determining the connectivity of atoms and the stereochemistry of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The characteristic IR absorption frequencies for the functional groups present in this compound, such as the C=O (ketone) and C=C (alkene) stretches, have not been experimentally reported.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
There is no available mass spectrometry data, which would confirm the molecular weight of this compound and provide insight into its fragmentation patterns under ionization.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
No X-ray crystallographic data has been published for this compound. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms in the solid state and for establishing the absolute configuration of chiral centers.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation, ECD)
Information regarding the chiroptical properties of this compound, such as its specific optical rotation or its electronic circular dichroism (ECD) spectrum, is not available. This data is crucial for assessing the enantiomeric purity of chiral samples.
Vibrational Spectroscopy Applications Beyond Basic Identification
There are no reports on the application of advanced vibrational spectroscopy techniques, such as Raman or Vibrational Circular Dichroism (VCD), to the study of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Molecular Geometry Optimization: The first step in a computational study is typically a geometry optimization. For a molecule like 1,8-Dioxaspiro[4.5]dec-2-en-4-one, this process involves finding the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Various levels of theory and basis sets can be employed for this purpose. A common and effective method involves using a functional like B3LYP combined with a basis set such as 6-31G(d). github.io This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization would yield key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, DFT calculations on related spiro compounds have successfully predicted geometries that are in close agreement with experimental results from X-ray crystallography. nih.gov
Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed to understand its properties. This includes examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties. nih.govyoutube.com A smaller gap suggests the molecule is more likely to be reactive. Visualization of the electron density and electrostatic potential maps can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack. youtube.com
Table 1: Typical DFT Functionals for Geometry and Electronic Structure Calculation
| Functional | Type | Common Application |
|---|---|---|
| B3LYP | Hybrid GGA | General purpose, good for geometry optimization of organic molecules. |
| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry and non-covalent interactions. |
| wB97X-D | Range-Separated Hybrid | Includes dispersion corrections, suitable for systems with weak interactions. |
| PBE1PBE | Hybrid GGA | Often used for geometry and electronic property calculations in organometallics. nih.gov |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a vital tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.
For this compound, one could computationally investigate its synthesis, such as a Pummerer rearrangement followed by spiroketalization, or its reactivity, like Diels-Alder reactions where the enone system acts as a dienophile. The process involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary points: reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
While specific studies on this molecule are scarce, research on the synthesis of related compounds like 1,4-Dioxaspiro[4.5]decan-8-one highlights potential reaction pathways that could be modeled. researchgate.net The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the reaction rate. Furthermore, methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state correctly connects the desired reactants and products.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic parameters, which is particularly useful for structure elucidation and for confirming experimental assignments.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The standard approach involves the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT. The workflow involves:
Performing a thorough conformational search to identify all low-energy conformers. github.io
Optimizing the geometry of each conformer.
Calculating the NMR shielding tensors for each conformer.
Averaging the chemical shifts based on the Boltzmann population of the conformers at a given temperature.
Often, a linear scaling correction is applied by comparing the calculated shifts of a standard reference (like tetramethylsilane, TMS) or a set of known compounds with their experimental values to improve accuracy. github.io
Functionals such as WP04 have been specifically parameterized for predicting ¹H NMR shifts in chloroform (B151607) with high accuracy. github.io
IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational frequency calculations can predict the vibrational modes and their corresponding intensities. These calculations are performed on the optimized molecular geometry. The predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies to achieve better agreement with experimental spectra. For this compound, key predicted peaks would include the C=O stretch of the ketone, the C=C stretch of the enone, and the C-O-C stretches of the spiroketal system.
Conformational Analysis of the Spiro[4.5]dec-2-en-4-one System
The 1,8-Dioxaspiro[4.5]decane core contains a spiro center linking a five-membered and a six-membered ring. The five-membered dihydrofuranone ring is relatively planar due to the C=C double bond, but the six-membered 1,3-dioxane (B1201747) ring is flexible and can adopt several conformations. The most common conformations for a six-membered ring are the chair, boat, and twist-boat.
A computational conformational analysis would aim to identify the relative energies of these different conformers. The chair conformation is typically the most stable for cyclohexane (B81311) rings, and this is often true for heterocyclic analogues as well. The analysis would involve:
A systematic or stochastic search of the conformational space to generate a wide range of possible structures. github.io
Geometry optimization of all generated conformers using a reliable quantum mechanical method.
Calculation of the relative energies (Gibbs free energy) of the stable conformers to determine their populations at room temperature.
The orientation of the substituents on the six-membered ring (axial vs. equatorial) significantly impacts the stability. The anomeric effect, an electronic interaction in which a lone pair on the oxygen atom donates electron density into an adjacent anti-periplanar σ* orbital, would also play a crucial role in stabilizing certain conformations of the 1,3-dioxane ring.
In Silico Modeling for Structure-Activity Relationship (SAR) Derivations
Should this compound or its derivatives exhibit biological activity, in silico modeling can be used to develop a Structure-Activity Relationship (SAR). SAR studies aim to correlate specific structural features of a molecule with its biological effect. mdpi.com
The typical workflow for an in silico SAR study includes:
Library Generation: Creating a virtual library of analogues of the lead compound (this compound) by modifying its functional groups and substitution patterns.
Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).
Molecular Docking: If the biological target (e.g., a protein receptor or enzyme) is known, molecular docking can be used to predict the binding mode and affinity of each analogue in the library to the target's active site. nih.gov This provides a theoretical estimation of the compound's potency.
QSAR Model Development: Building a Quantitative Structure-Activity Relationship (QSAR) model. This involves using statistical methods, like multiple linear regression or machine learning algorithms, to create a mathematical equation that links the calculated descriptors to the observed (or in this case, predicted) biological activity. nih.gov
Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing which compounds to synthesize and test experimentally. nih.gov
Biological Relevance: Mechanistic and Structural Investigations
Role as a Structural Motif in Natural Products Exhibiting Bioactivity
The spiroketal moiety is a privileged scaffold found in a wide array of natural products with significant biological activities. rsc.orgnih.govresearchgate.net While direct examples of 1,8-Dioxaspiro[4.5]dec-2-en-4-one within a bioactive natural product are not prominently documented, the broader 1,8-dioxaspiro[4.5]decane core is a key structural feature in various biologically active compounds. This framework is crucial for the function and properties of these molecules and is recognized as a valuable pharmacophore in drug discovery. researchgate.net
The rigidity of the spiroketal unit can help to enforce a specific three-dimensional conformation in otherwise flexible molecules. nih.gov This conformational control is often essential for binding to biological targets. For instance, in some complex natural products, the spiroketal unit is proposed to act as a mimic of a β-turn in peptides, a common motif for protein-protein interactions. nih.gov The integrity of the spiroketal structure has been shown to be essential for the biological activity of certain natural products, such as the inhibition of the enzyme telomerase by rubromycins. nih.gov
Rational Design of Derivatives for Mechanistic Biological Probes
The rational design of spiroketal-containing molecules is an active area of research aimed at developing probes to investigate biological processes and as potential therapeutic agents. nih.gov Although specific design studies on this compound are not available, general principles can be inferred from work on related structures.
The design of spiroketal derivatives often targets specific biological macromolecules. For example, bisbenzannulated spiroketals have been rationally designed to act as ligands for nuclear receptors, such as the retinoid X receptor (RXR). nih.gov These synthetic spiroketals are designed to fit the size, shape, and hydrophobic character of the receptor's ligand-binding pocket. nih.gov
In one study, a designed researchgate.netresearchgate.net-bisbenzannulated spiroketal was shown to bind potently to the human RXRα ligand-binding pocket, inducing a partial recruitment of co-activator proteins. nih.gov X-ray crystallography of the spiroketal-protein complex revealed that the spiroketal's binding resulted in a slight displacement of key amino acid residues in the receptor, which may explain its partial agonist behavior. nih.gov This demonstrates that spiroketals can be engineered to selectively target and modulate the function of specific receptors.
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of spiroketal-containing compounds. nih.govspirochem.com These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.
For a simplified analogue of the natural product debromoaplysiatoxin, which contains a spiroketal moiety, SAR studies have revealed that local hydrophobicity around the spiroketal is a key determinant of its antiproliferative activity. nih.gov Specifically, the synthesis and evaluation of methyl derivatives of this analogue, named aplog-1, showed that adding a methyl group at position 10 of the spiroketal moiety (10-methyl-aplog-1) led to a 10-20 fold increase in binding affinity to the C1B domains of novel protein kinase C (PKC) isozymes compared to the parent compound. nih.gov This modification also resulted in markedly enhanced inhibition of cancer cell growth. In contrast, adding a methyl group at position 4 had a less significant effect on activity. nih.gov These findings highlight how subtle structural changes to the spiroketal ring can have a profound impact on biological activity and target engagement. nih.gov
Biosynthetic Pathways Leading to Related Spiroketals (if applicable for analogues)
The biosynthesis of spiroketals in nature is a complex process, often involving polyketide or terpenoid pathways. nih.govrsc.org The spiroketal structure is typically formed in a late-stage, non-enzyme-catalyzed or enzyme-catalyzed cyclization of a precursor molecule containing keto and hydroxyl groups. researchgate.net
The configuration of the spirocenter in most polyketide-derived natural products is the most thermodynamically stable one, considering both steric and anomeric effects. researchgate.net This observation initially suggested that spiroketal formation might be a spontaneous, non-enzymatic process. researchgate.net However, subsequent research has identified enzymes, such as AveC in avermectin (B7782182) biosynthesis, that are involved in spiroketal formation and modification, indicating enzymatic control in some pathways. acs.org
In the biosynthesis of benzannulated spiroketals, the pathways are less common but are of significant interest. rsc.org For polyacetylene spiroketals, it has been proposed that they derive from oleic acid, which undergoes a series of dehydrogenative and oxidative transformations to form a ketoalcohol precursor that then cyclizes to the spiroketal scaffold. rsc.org
Investigations into Cellular and Molecular Mechanisms of Action (non-clinical)
Investigations into the mechanisms of action of bioactive spiroketals reveal their ability to modulate various cellular processes. For example, 10-methyl-aplog-1, the potent PKC ligand mentioned earlier, exhibits significant antiproliferative activity against a range of human cancer cell lines. nih.gov Despite its high affinity for PKC, a receptor for tumor-promoting phorbol (B1677699) esters, this compound shows minimal tumor-promoting activity itself. nih.gov This suggests that it could be a lead compound for developing cancer therapeutics with a mechanism similar to that of bryostatins, which are also PKC modulators with anticancer properties. nih.gov
The molecular mechanism often involves direct binding to a protein target, leading to either inhibition or activation of its function. The interaction of a rationally designed spiroketal with the retinoid X receptor, for example, modulates gene transcription by altering the receptor's interaction with co-activator proteins. nih.gov Such studies, combining chemical synthesis with molecular and cellular biology, are essential for elucidating the precise mechanisms by which spiroketal compounds exert their biological effects.
Applications in Chemical Synthesis and Advanced Materials Excluding Clinical/safety
1,8-Dioxaspiro[4.5]dec-2-en-4-one as a Versatile Synthetic Intermediate
The reactivity of this compound, stemming from its spiroketal and α,β-unsaturated ketone moieties, makes it a valuable building block in organic synthesis. The spiroketal can act as a chiral directing group or be unraveled to reveal new functionalities, while the enone system is amenable to a wide range of conjugate additions and cycloaddition reactions.
While direct total syntheses employing this compound are not extensively documented in publicly available literature, the broader class of dioxaspiro[4.5]decane derivatives serves as crucial intermediates in the synthesis of various natural products and biologically active molecules. For instance, structurally related 1,4-dioxaspiro[4.5]dec-6-en-8-one derivatives have been utilized in the enantioselective total synthesis of compounds like (R,R)-Blumenol B. Similarly, derivatives of 1,4-dioxaspiro[4.5]decane have been instrumental in the synthesis of Lycodine-type alkaloids epa.gov. These examples underscore the potential of the dioxaspiro[4.5]decane scaffold, and by extension this compound, as a chiral pool starting material or a key building block for accessing stereochemically rich and complex molecular targets. The strategic unmasking of the ketone from the spiroketal at a later synthetic stage allows for further functionalization, a common strategy in the synthesis of intricate molecules.
Table 1: Examples of Dioxaspiro[4.5]decane Derivatives in the Synthesis of Complex Molecules
| Precursor Derivative | Synthesized Molecule | Class of Compound |
| 1,4-Dioxaspiro[4.5]dec-6-en-8-one derivative | (R,R)-Blumenol B | Norisoprenoid |
| (R)-3-(9-methyl-1,4-dioxaspiro[4.5]dec-6-en-6-yl)propanenitrile | Lycodine-Type Alkaloids | Alkaloid |
Development of Spiroketal-Based Ligands and Catalysts
The chiral nature of the spiroketal scaffold has garnered considerable attention in the field of asymmetric catalysis. The development of chiral ligands that can effectively transfer stereochemical information to a metal center is a cornerstone of enantioselective synthesis. Spiroketal-containing ligands have emerged as a promising class of compounds in this regard.
Researchers have designed and synthesized C2-symmetric chiral scaffolds based on spiroketals, such as the "SPIROL" platform. epa.govresearchgate.net These scaffolds can be readily functionalized with phosphine groups to create bidentate ligands. Such ligands have been successfully employed in a variety of transition-metal-catalyzed enantioselective reactions, including:
Iridium-catalyzed hydroarylations
Palladium-catalyzed allylic alkylations
Palladium-catalyzed Heck couplings
Rhodium-catalyzed hydrogenations
These reactions have demonstrated the capability of spiroketal-based ligands to induce high levels of enantioselectivity, often with enantiomeric excesses exceeding 90%. epa.govresearchgate.net The rigid and well-defined conformational structure of the spiroketal backbone is believed to be crucial for creating a chiral environment around the metal center, thereby enabling precise stereochemical control. Although the direct use of this compound in the synthesis of such ligands has not been specifically reported, its chiral spiroketal core makes it a potential precursor for a new class of chiral ligands and catalysts.
Integration into Advanced Materials Science (e.g., polymers, functional materials)
The incorporation of spiroketal units into polymer backbones is a burgeoning area of materials science, driven by the desire to create high-performance, functional, and potentially recyclable materials. Spiroacetal monomers, a class to which this compound belongs, are attractive building blocks for polymers due to the unique properties they impart.
The rigid spirocyclic structure can significantly enhance the thermal stability of polymers by restricting the conformational flexibility of the polymer chains. researchgate.net This has led to the development of various polymers with high glass transition temperatures, including:
Polyesters
Poly(β-thioether ester)s
Polyetherketones
Polysulfones
Polyimides
Furthermore, the acetal linkage in the spiroketal unit is susceptible to cleavage under specific conditions, such as acidic hydrolysis. This characteristic opens up the possibility of creating chemically recyclable polymers that can be depolymerized back to their monomeric units, contributing to a more sustainable polymer life cycle. Spirocyclic polyacetals have also been investigated for their self-assembly properties, forming core-amphiphilic structures that can encapsulate and release hydrophobic molecules, suggesting potential applications in areas like drug delivery and nanotechnology. researchgate.net While the direct polymerization of this compound has not been detailed, its structure presents an interesting monomer for the synthesis of novel functional polymers. A related compound, 1,4-Dioxaspiro[4.5]decan-8-one, has been noted for its use in the synthesis of liquid crystals.
Table 2: Polymer Classes Synthesized from Spiroacetal Monomers
| Polymer Class | Potential Advantage |
| Polyesters | Recyclability, Thermal Stability |
| Polyetherketones | High-Performance Thermoplastics |
| Polysulfones | High Thermal and Chemical Resistance |
| Polyimides | Excellent Thermal and Mechanical Properties |
Analytical Method Development for Detection and Quantification in Complex Matrices
The development of robust analytical methods is crucial for the detection and quantification of chemical compounds in various samples, including reaction mixtures, environmental matrices, and biological systems. For a compound like this compound, a combination of chromatographic and spectroscopic techniques would be employed for its analysis.
Chromatographic Methods:
Gas Chromatography (GC): Given the likely volatility of the compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be a suitable technique for its separation and quantification. The choice of the column (e.g., a polar or non-polar stationary phase) would depend on the specific sample matrix.
High-Performance Liquid Chromatography (HPLC): HPLC would be another powerful tool, particularly for non-volatile samples or when derivatization for GC is not desirable. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation. Detection could be achieved using a UV detector, leveraging the chromophore of the enone system, or with a mass spectrometer for higher sensitivity and specificity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation and confirmation of the identity of this compound. The chemical shifts and coupling constants of the protons and carbons would provide detailed information about the molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the ketone, the C=C stretch of the alkene, and the C-O stretches of the spiroketal.
Mass Spectrometry (MS): MS would provide information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification.
For the synthesis of a related compound, 1,4-Dioxaspiro[4.5]decan-8-one, IR and 1H NMR were used for characterization, and GC was used to determine purity and yield, confirming the applicability of these standard methods. researchgate.net
Table 3: Potential Analytical Methods for this compound
| Analytical Technique | Purpose |
| Gas Chromatography (GC) | Separation and Quantification |
| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation |
| Infrared (IR) Spectroscopy | Functional Group Identification |
| Mass Spectrometry (MS) | Molecular Weight Determination and Identification |
Future Directions and Interdisciplinary Research Opportunities
Advancements in Asymmetric Synthesis of Spiroketals
The stereoselective construction of the spiroketal core is a significant challenge in organic synthesis. mdpi.com Future advancements are focused on creating highly efficient and enantioselective methods. Over the past decades, numerous strategies have been developed for the stereoselective synthesis of spiroketals, often inspired by complex natural products. benthamscience.comresearchgate.net
A major area of development is the use of catalytic asymmetric reactions. researchgate.net Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For instance, bifunctional aminothiourea catalysts have been successfully employed in cascade reactions to produce spiroketal structures with high enantioselectivity. scilit.com These methods offer a facile route to spiroketal frameworks found in natural products like insect pheromones. scilit.com Similarly, organocatalytic asymmetric strategies are being developed for the synthesis of chiral spirolactones, which are core structures in many bioactive molecules. oaepublish.com
Transition metal catalysis also presents significant opportunities. Catalysts based on gold, palladium, iridium, and rhodium have been used to facilitate spiroketalization under mild conditions, avoiding the harsh acidic environments traditionally required. researchgate.netresearchgate.net For example, gold-catalyzed spiroketalization has been a key step in the synthesis of complex natural products. nih.govsyrris.com Future research will likely focus on developing novel chiral ligands, such as spiro-diphosphine ligands (SKPs), to achieve even greater control over the stereochemical outcome of these reactions. researchgate.net
Chemoenzymatic Approaches for Enhanced Selectivity
Combining the versatility of traditional chemical synthesis with the unparalleled selectivity of biocatalysts offers a powerful strategy for producing complex molecules. nih.gov Chemoenzymatic approaches are poised to overcome long-standing challenges in organic synthesis by providing efficient and sustainable manufacturing processes. nih.gov
In the context of spiroketals, enzymes can catalyze key transformations with exquisite chemo-, regio-, and stereoselectivity that are difficult to achieve with conventional chemical methods. A remarkable example is the biosynthesis of the rubromycin family of polyketides, where a series of flavin-dependent enzymes orchestrates a complex oxidative rearrangement to form the stable bisbenzannulated spiroketal pharmacophore. nih.gov This enzymatic cascade involves the breaking of four carbon-carbon bonds and a drastic rearrangement of the carbon skeleton, a transformation that starkly contrasts with traditional synthetic routes. nih.gov
Future research will focus on discovering and engineering novel enzymes for spiroketal synthesis. This includes developing multi-enzymatic cascades and integrating biocatalytic steps into synthetic sequences to create new, more efficient pathways to valuable spiroketal-containing compounds. nih.govnih.gov The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), which can function in organic solvents, further expands the applicability of chemoenzymatic strategies. nih.gov
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, is revolutionizing chemical synthesis from the laboratory to industrial production. spirochem.comyoutube.com This technology offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and the potential for automation. youtube.comnih.gov
The synthesis of complex spiroketal-containing natural products has already benefited from this technology. The total synthesis of Spirodienal A and the preparation of Spirangien A methyl ester were significantly accelerated through the use of novel flow-through processes for key reactions, including gold-catalyzed spiroketalization. nih.govsyrris.comresearchgate.net By integrating multiple synthetic steps, including reaction and purification, into a continuous automated sequence, flow chemistry can dramatically reduce processing times from hours to minutes. youtube.comnih.gov
The future will see a greater integration of automated flow platforms in the synthesis of spiroketal libraries for drug discovery and process development. chemrxiv.org These automated systems allow for high-throughput experimentation and rapid optimization of reaction conditions. chemrxiv.org As the technology matures, we can expect the development of fully automated, multi-step flow syntheses for a wide range of complex spiroketals, making these valuable compounds more accessible. nih.gov
Computational-Experimental Synergy in Drug Discovery and Materials Design
The convergence of computational modeling and experimental validation is transforming the landscape of drug discovery and materials science. jddhs.comnih.gov This synergistic approach accelerates the identification and optimization of new molecules by providing deep insights into molecular interactions and properties. rsc.org
In the realm of spiroketals, computational methods like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can predict how these molecules interact with biological targets. jddhs.com For instance, computational studies have been used to understand the origins of enantioselectivity in chiral phosphoric acid-catalyzed spiroketalization reactions, providing a rational basis for catalyst design. acs.org This integration of theory and experiment allows researchers to design more specific and potent therapeutic agents. jddhs.comua.es
This synergy is also crucial for developing new materials. By predicting the properties of novel spiroketal-based polymers or functional materials, computational chemistry can guide experimental efforts toward the most promising candidates. The collaboration between computational and experimental researchers is essential for building more accurate predictive models, especially for understanding the complex non-covalent interactions that often govern the behavior of these molecules. rsc.org This integrated workflow, from in silico prediction to in vitro and in vivo validation, promises a more precise, cost-effective, and rational design of future drugs and materials. jddhs.com
Expanding the Scope of Mechanistic Investigations on Novel Transformations
A fundamental understanding of reaction mechanisms is paramount for the development of new, efficient, and selective synthetic methods. chemrxiv.org For spiroketal synthesis, detailed mechanistic investigations are uncovering the subtleties of how these complex structures are formed, leading to the design of novel and improved transformations. benthamscience.comresearchgate.net
Recent research has provided deep insights into specific spiroketal-forming reactions. For example, a mechanistically inspired study detailed a halenium ion-initiated spiroketalization, providing a selective route to brominated spiroketals found in marine natural products. nih.gov By understanding the role of intermediates like oxocarbenium ions, researchers could control the reaction pathway to produce either mono- or di-brominated products. nih.gov Another investigation into the synthesis of the spiroketal subunit of Neaumycin B explored the origins of stereoisomer formation, leading to a proposed correction of the natural product's structure based on mechanistic understanding and spectroscopic analysis. acs.org
Future work in this area will continue to leverage advanced spectroscopic and computational tools to probe reaction intermediates and transition states. Expanding the scope of these mechanistic studies to new types of transformations, such as hetero-Diels-Alder approaches or novel ring-rearrangement metathesis strategies, will be key to unlocking new synthetic possibilities. rsc.orgrsc.org This deeper understanding will not only allow for the optimization of existing reactions but also pave the way for the discovery of entirely new ways to construct the spiroketal framework.
Q & A
Q. Basic Characterization Techniques
- LogP and PSA : Calculated LogP = 1.48 and polar surface area (PSA) = 44.76 Ų, indicating moderate hydrophobicity .
- Mass Spectrometry : Exact molecular weight = 214.12100 g/mol (C₁₁H₁₈O₃), confirmed via high-resolution mass spectrometry (HRMS) .
- NMR : Structural elucidation relies on ¹H/¹³C NMR to confirm spirocyclic connectivity and substituent positions, though specific spectral data are not provided in the evidence .
Q. Advanced Methods
- X-ray Crystallography : Used to resolve stereochemistry in structurally related macrocycles (e.g., dispiro-1,3-dioxane derivatives) .
- DFT Calculations : Predict reactivity and electronic properties using software like Gaussian, based on molecular orbitals derived from the compound’s topology .
What safety protocols are essential when handling this compound?
Q. Basic Safety Measures
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Emergency Procedures : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .
How can reaction conditions be optimized to improve synthetic yields?
Q. Advanced Methodological Considerations
- Solvent Selection : Polar aprotic solvents (e.g., THF) may enhance enolate stability in Michael additions compared to methanol .
- Temperature Control : Low temperatures (e.g., –78°C) can suppress side reactions during enolate formation .
- Catalysis : DBU (1,8-diazabicycloundec-7-ene) has been effective in analogous Darzens reactions, suggesting potential for optimizing cycloadditions .
How do structural modifications (e.g., substituent changes) alter reactivity and stability?
Q. Advanced Structural Analysis
- Electron-Withdrawing Groups : Substitution at the 8-position with methoxy (as in 292) increases steric hindrance, reducing nucleophilic attack susceptibility .
- Spiro Ring Expansion : Analogous 6,10-dioxaspiro[4.5]dec-3-ene derivatives show enhanced thermal stability due to increased ring strain relief .
Q. Methodological Approach
- Reproducibility Checks : Replicate synthesis under documented conditions (e.g., NaBH₄ reduction at 0°C) .
- Purity Assessment : Use HPLC (e.g., Chromolith columns) to verify >95% purity, as impurities in spiro compounds often arise from incomplete reduction .
- Cross-Validation : Compare NMR/HRMS data with published spectra for structurally related compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-ol derivatives) .
What role does this compound play in the synthesis of complex natural products?
Q. Advanced Applications
- Aleutianamine Synthesis : The lithium enolate of 1,4-dioxaspiro[4.5]dec-6-en-8-one serves as a key intermediate in double Michael additions for constructing polycyclic frameworks .
- Macrocycle Construction : Dispiro-1,3-dioxane units derived from similar spiroketals are used to build conformationally restricted macrocycles with applications in host-guest chemistry .
What experimental designs are recommended for studying its stability under varying pH/temperature?
Q. Methodological Guidelines
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 h, followed by LC-MS analysis to detect degradation products .
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen atmosphere .
How can stereochemical outcomes be controlled during spiro ring formation?
Q. Advanced Strategies
- Chiral Auxiliaries : Use (1R,4R,5S)-configured starting materials to enforce desired stereochemistry, as seen in NIST-validated spiro compounds .
- Asymmetric Catalysis : Apply Evans’ oxazaborolidine catalysts to enantioselective cyclizations, though this requires further validation for spiroketal systems .
What computational tools predict its biological activity or intermolecular interactions?
Q. Advanced Modeling Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
